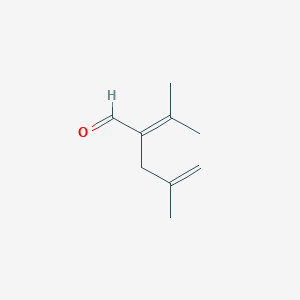

4-Methyl-2-(propan-2-ylidene)pent-4-enal

Description

Contextualization within Aldehyde and Alkene Chemistry

4-Methyl-2-(propan-2-ylidene)pent-4-enal is fundamentally classified as an α,β-unsaturated aldehyde. fiveable.me This class of compounds is defined by the presence of a carbon-carbon double bond between the alpha (α) and beta (β) carbons relative to the carbonyl group of the aldehyde. This arrangement results in a conjugated system where the π-electrons of the C=C and C=O bonds are delocalized, which significantly influences the molecule's reactivity and spectroscopic properties. libretexts.orgrsc.org

The aldehyde group (–CHO) is a powerful electron-withdrawing group, which deactivates the conjugated C=C double bond towards electrophilic attack but activates it for nucleophilic attack. uobabylon.edu.iq Consequently, α,β-unsaturated aldehydes can undergo nucleophilic addition at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition, or conjugate addition). rsc.orgpressbooks.pub The specific structure of this compound, with its additional non-conjugated double bonds, introduces further complexity and potential for varied chemical behavior compared to simpler enals. foodb.ca

Structural Features and Potential Research Significance

The molecular structure of this compound is characterized by a five-carbon pentenal backbone. It features a methyl group at the fourth carbon position and a propan-2-ylidene (isopropylidene) group at the second carbon position. This substitution pattern creates a sterically hindered environment around the conjugated system.

Table 1: Key Structural and Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O |

| IUPAC Name | This compound |

| Functional Groups | Aldehyde, Alkene (conjugated and non-conjugated) |

| Key Feature | α,β-unsaturated aldehyde with extensive substitution |

The presence of multiple reactive sites—the aldehyde carbonyl, the conjugated C=C bond, and the terminal C=C bond—makes this compound a potentially versatile intermediate in organic synthesis. The conjugated π-system is expected to influence its electronic and spectroscopic properties, such as its absorption in UV-Vis spectroscopy. libretexts.org The steric bulk provided by the isopropylidene and methyl groups could direct the stereochemical outcome of reactions, making it a candidate for studies in stereoselective synthesis. Its complex structure could also be of interest in the synthesis of natural products or novel materials.

Overview of Current Knowledge and Research Gaps

Direct scientific literature and detailed experimental data specifically for this compound are scarce. Much of the understanding of its properties is extrapolated from the well-established chemistry of analogous α,β-unsaturated aldehydes. libretexts.orgrsc.orguobabylon.edu.iq For instance, the reactivity patterns involving 1,2- versus 1,4-addition are a cornerstone of enal chemistry, but the specific regioselectivity for this highly substituted compound remains uninvestigated. pressbooks.pub

A significant research gap exists in the experimental characterization of this molecule. There is a lack of published data regarding its synthesis, spectroscopic properties (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point), and reactivity in fundamental organic reactions. While synthetic routes like aldol (B89426) condensation or the Horner–Wadsworth–Emmons reaction are common for preparing α,β-unsaturated aldehydes, their application to construct this specific, sterically demanding structure has not been documented. rsc.org

Future research could focus on:

Developing an efficient synthetic pathway to access this molecule.

Conducting a thorough spectroscopic and physical characterization.

Investigating its reactivity with various nucleophiles and electrophiles to map its chemical behavior.

Exploring its potential as a building block in the synthesis of more complex molecular targets.

The study of this compound offers a valuable opportunity to expand the understanding of how steric and electronic factors govern the chemistry of complex unsaturated aldehydes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89502-57-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-methyl-2-propan-2-ylidenepent-4-enal |

InChI |

InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6H,1,5H2,2-4H3 |

InChI Key |

JSLKTLPHMFWGJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CC(=C)C)C=O)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomeric Considerations

Definitive IUPAC Naming Conventions for Polyfunctional Alkenals

The systematic naming of organic compounds, particularly those with multiple functional groups like 4-Methyl-2-(propan-2-ylidene)pent-4-enal, follows a set of prioritized rules established by the International Union of Pure and Applied Chemistry (IUPAC). In this context, the aldehyde functional group (-CHO) is granted higher priority than an alkene (C=C). libretexts.orgvedantu.comorganicmystery.com Consequently, the carbon chain is numbered to assign the lowest possible locant to the aldehyde carbon, which becomes C1. byjus.comlibretexts.org

For the compound , the principal chain is a pentanal, indicating a five-carbon chain with an aldehyde as the primary functional group. The numbering proceeds as follows:

Parent Chain : The longest continuous carbon chain containing the principal functional group is five carbons long, hence the root name "pent".

Principal Functional Group : The presence of an aldehyde dictates the suffix "-al". pressbooks.pub

Unsaturation : A double bond is present at the fourth carbon, denoted by "pent-4-en".

Substituents : A methyl group is attached to the fourth carbon (4-methyl), and a propan-2-ylidene group is located at the second carbon (2-(propan-2-ylidene)).

Therefore, the IUPAC name this compound is systematically correct.

| Component | IUPAC Rule Application |

| Parent Chain | Longest chain with the highest priority functional group. |

| Primary Functional Group | Aldehyde (-al) receives the highest priority. libretexts.org |

| Numbering | Starts from the aldehyde carbon as C1. byjus.comlibretexts.org |

| Substituents | Named and numbered as prefixes in alphabetical order. |

Potential for Geometric Isomerism (E/Z) at Double Bonds

Geometric isomerism, also known as cis-trans or E/Z isomerism, can occur in molecules with restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.org The E/Z notation is employed when the cis/trans system is ambiguous, particularly in trisubstituted and tetrasubstituted alkenes. libretexts.orgpressbooks.pub The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgscience-revision.co.ukchemguide.co.uk

The structure of this compound contains two double bonds, each of which must be analyzed for potential geometric isomerism:

The C4=C5 double bond : This is a terminal double bond with two hydrogen atoms on C5. For geometric isomerism to exist, each carbon of the double bond must be attached to two different groups. Since C5 is bonded to two identical hydrogen atoms, there is no possibility of E/Z isomerism at this position.

The C2=C(propan-2-ylidene) double bond : This is a tetrasubstituted double bond. To determine if E/Z isomerism is possible, we apply the CIP rules to the substituents on each carbon of this double bond.

At C2 : The two groups are the aldehyde group (-CHO) and the rest of the pentenal chain (-CH2-C(CH3)=CH2).

At the propan-2-ylidene carbon : The two groups are both methyl groups (-CH3).

Since the propan-2-ylidene carbon is attached to two identical methyl groups, there is no E/Z isomerism possible around this double bond either.

| Double Bond Location | Substituents on C1 of Double Bond | Substituents on C2 of Double Bond | Potential for E/Z Isomerism |

| C4=C5 | -H, -CH2-C(=C(CH3)2)-CHO | -H, -H | No |

| C2=C(propan-2-ylidene) | -CHO, -CH2-C(CH3)=CH2 | -CH3, -CH3 | No |

Diastereomeric Relationships in Related Structures

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu This type of isomerism occurs in compounds with two or more stereocenters. oregonstate.edu While this compound itself is achiral and has no stereocenters, diastereomeric relationships can be illustrated with structurally related compounds that do possess multiple stereocenters.

For instance, if a related pentenal structure contained two chiral centers, say at C3 and C4, it could exist as up to four stereoisomers (2^n, where n is the number of stereocenters). The possible configurations could be (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The (3R, 4R) and (3S, 4S) isomers would be enantiomers of each other.

The (3R, 4S) and (3S, 4R) isomers would also be an enantiomeric pair.

The relationship between (3R, 4R) and (3R, 4S) would be diastereomeric, as they have the same configuration at one stereocenter but differ at the other. masterorganicchemistry.com

Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

| Isomeric Relationship | Definition | Example in a Related Structure with Two Chiral Centers |

| Enantiomers | Non-superimposable mirror images. | (3R, 4R) and (3S, 4S) |

| Diastereomers | Stereoisomers that are not mirror images. | (3R, 4R) and (3R, 4S) |

Synthetic Methodologies for 4 Methyl 2 Propan 2 Ylidene Pent 4 Enal

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds. For 4-Methyl-2-(propan-2-ylidene)pent-4-enal, the analysis focuses on the most logical and efficient bond cleavages that correspond to reliable forward-synthesis reactions.

The primary disconnections for the target molecule are centered on the formation of its two carbon-carbon double bonds, particularly the sterically hindered and conjugated C2-C3 double bond.

Strategies for Constructing the Pentenal Backbone

A key retrosynthetic step involves disconnecting the carbon skeleton to reveal simpler precursors for the pentenal backbone. The C4-methylpent-4-enal fragment is a logical starting point. This structure can be traced back to commercially available or easily synthesized materials. A plausible precursor is methacrolein (B123484), which already contains the C4-methyl and C4-C5 double bond motif. Further functionalization would then be required to build the rest of the carbon chain.

Another strategy involves a disconnection at the C3-C4 bond, suggesting a synthetic route based on coupling two smaller fragments, such as an allylic species and a three-carbon aldehyde precursor. However, building the backbone from a single, more complex starting material like a derivative of methacrolein is often more convergent and efficient.

Approaches for Introducing the Propan-2-ylidene Moiety

The most significant structural feature is the propan-2-ylidene group [=C(CH₃)₂] at the C2 position, which forms a tetrasubstituted α,β-unsaturated system. This moiety is a prime candidate for a disconnection corresponding to an olefination or a condensation reaction.

Olefination Disconnection: Disconnecting the C2=C3 double bond leads to two synthons: a carbonyl group at C2 of the pentenal backbone and a nucleophilic isopropylidene species. This suggests that in the forward direction, a precursor like 4-methyl-2-oxopent-4-enal could react with a phosphorus ylide (in a Wittig reaction), a phosphonate (B1237965) carbanion (in a Horner-Wadsworth-Emmons reaction), or a sulfonyl carbanion derivative (in a Julia-Kocienski olefination). wikipedia.orgwikipedia.orgorganic-chemistry.org The electrophile in this case would be the ketone functionality, and the nucleophile would be derived from an isopropyl group.

Condensation Disconnection: Alternatively, the same C2=C3 double bond can be disconnected through a pathway analogous to an Aldol (B89426) or Knoevenagel condensation. wikipedia.orgwikipedia.org This approach envisions acetone (B3395972) (propan-2-one) as the source of the propan-2-ylidene moiety, reacting with a suitable five-carbon aldehyde partner that already contains the C4-C5 double bond and the aldehyde group at C1. This would involve the formation of an enolate from acetone which then attacks the aldehyde.

Incorporating the Methyl Group at C4

The methyl group at the C4 position is part of a terminal alkene. In a retrosynthetic sense, this feature is most logically retained from the starting material. A precursor such as methacrolein (2-methylpropenal) or a related isoprene (B109036) derivative provides this functionality directly. Synthetically, it is far more practical to start with a molecule that already contains this methyl-alkene motif than to introduce it later in the synthesis, which would require additional, potentially low-yielding steps.

Direct Synthesis Routes

Based on the retrosynthetic analysis, several direct synthetic methods can be proposed. These routes primarily fall into two major categories: olefination reactions and condensation reactions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski)

Olefination reactions are powerful tools for forming carbon-carbon double bonds by coupling a carbonyl compound with an organophosphorus or organosulfur reagent.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. wikipedia.org For the synthesis of the target molecule, the reaction would involve the treatment of a precursor, 4-methyl-2-oxopent-4-enal, with isopropylidenetriphenylphosphorane. The ylide is typically generated in situ by treating isopropyltriphenylphosphonium (B8661593) bromide with a strong base like butyllithium. A significant challenge in this specific synthesis is the potential for low reactivity of the sterically hindered ketone and the ylide. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often react cleanly with hindered ketones. nrochemistry.com The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate (B84403) byproduct simplifies purification. organic-chemistry.orgalfa-chemistry.com The synthesis would involve reacting 4-methyl-2-oxopent-4-enal with the anion of diethyl isopropylphosphonate.

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent stereoselectivity, typically yielding (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aldehyde or ketone with a heteroaromatic sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. organic-chemistry.org To synthesize the target molecule, 4-methyl-2-oxopent-4-enal would be reacted with the metalated isopropyl PT-sulfone. This method is well-suited for complex molecules and is known for its mild conditions and high functional group tolerance. mdpi.com

| Reaction | Key Reagents | Typical Base/Solvent | Anticipated Outcome |

|---|---|---|---|

| Wittig | Isopropyltriphenylphosphonium bromide, 4-methyl-2-oxopent-4-enal | n-BuLi / THF | Moderate yield, potential for side reactions due to steric hindrance. |

| Horner-Wadsworth-Emmons | Diethyl isopropylphosphonate, 4-methyl-2-oxopent-4-enal | NaH / DME | Good to excellent yield, high (E)-selectivity favored. wikipedia.orgorganic-chemistry.org |

| Julia-Kocienski | Isopropyl-PT-sulfone, 4-methyl-2-oxopent-4-enal | KHMDS / Toluene (B28343) | High yield with excellent (E)-selectivity. organic-chemistry.org |

Condensation Reactions (e.g., Aldol, Knoevenagel)

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water, to form a new carbon-carbon bond. wikipedia.org

Aldol Condensation: An Aldol condensation could be employed to form the C2=C3 double bond. libretexts.org This would be a crossed-aldol reaction between a large excess of acetone (acting as the enolate precursor) and an appropriate aldehyde, such as 2-methyl-4-oxobutanal, under basic or acidic conditions. lumenlearning.comlibretexts.org The initial β-hydroxy ketone adduct would then undergo dehydration, often promoted by heat or acid, to yield the final α,β-unsaturated product. wikipedia.orgkhanacademy.org Controlling the reaction to prevent self-condensation of the aldehyde partner would be a primary challenge.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction between a carbonyl compound and a compound with an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org A modified Knoevenagel-type reaction could be envisioned where acetone reacts with a highly activated aldehyde precursor. However, the classical Knoevenagel condensation is more typically used with dicarbonyl compounds or their equivalents, making it a less direct route for this specific target compared to the Aldol condensation. psiberg.commychemblog.com

| Reaction | Key Reactants | Typical Catalyst/Conditions | Anticipated Outcome |

|---|---|---|---|

| Aldol Condensation | Acetone, 2-methyl-4-oxobutanal | NaOH / H₂O, Heat | Formation of the conjugated system; requires careful control to avoid side reactions. lumenlearning.com |

| Knoevenagel Condensation | (Hypothetical) Acetone, activated aldehyde precursor | Piperidine / Acetic Acid | Less conventional for this substrate; success depends on the nature of the aldehyde partner. wikipedia.org |

Cross-Metathesis Reactions for Alkene Formation

Olefin cross-metathesis (CM) is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. umicore.comwikipedia.org This reaction involves the intermolecular exchange of alkylidene fragments between two different alkenes. organic-chemistry.org While statistically, a mixture of self-metathesis and cross-metathesis products can form, high selectivity and yields can be achieved by controlling reaction conditions or using olefins with different reactivities. organic-chemistry.org

In a potential synthesis of a precursor for this compound, cross-metathesis could be employed to construct the carbon backbone. For instance, the reaction of an allylic alcohol with an acrylate (B77674) ester using a second-generation Grubbs catalyst can yield γ-hydroxy-α,β-unsaturated esters, which are versatile intermediates. nih.gov A series of α,β-unsaturated aldehydes and nitriles have been successfully prepared using Grubbs' catalysts in CM reactions involving electron-deficient olefins and various terminal alkenes. researchgate.netmanchester.ac.uk

Table 1: Overview of Common Grubbs Catalysts for Cross-Metathesis

| Catalyst Generation | Common Name | Key Features | Typical Applications |

|---|---|---|---|

| First Generation | Grubbs' Catalyst G1 | High stability, good functional group tolerance. | General olefin metathesis, ring-closing metathesis (RCM). |

| Second Generation | Grubbs' Catalyst G2 | Higher activity and broader substrate scope than G1. wikipedia.org | Challenging CM, RCM of sterically hindered or electron-deficient olefins. nih.gov |

| Third Generation | Grubbs' Catalyst G3 | Very fast initiation rates. wikipedia.org | Ring-opening metathesis polymerization (ROMP). |

| Hoveyda-Grubbs | Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand offers increased stability and allows for catalyst recovery. umicore.com | A wide range of metathesis reactions with enhanced stability and ease of handling. |

Indirect Synthesis through Precursor Transformation

Indirect methods, which involve the transformation of a readily accessible precursor, are fundamental in synthesizing complex aldehydes. These routes often provide better control over selectivity compared to direct approaches.

A reliable strategy for the synthesis of this compound involves the selective oxidation of its corresponding primary alcohol, 4-methyl-2-(propan-2-ylidene)pent-4-en-1-ol. The primary challenge in this step is to oxidize the alcohol to an aldehyde without affecting the two carbon-carbon double bonds or causing over-oxidation to a carboxylic acid. Several reagents are well-suited for this purpose.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org Reactions are typically fast, occur at room temperature under neutral pH, and tolerate a wide variety of sensitive functional groups, including alkenes. wikipedia.orgalfa-chemistry.com Allylic alcohols, which can be challenging for other oxidants, are readily oxidized by DMP. wikipedia.org

Table 2: Comparison of Reagents for Selective Alcohol Oxidation

| Reagent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High chemoselectivity, mild conditions, short reaction times, tolerates sensitive groups. wikipedia.orgpitt.edu | Potentially explosive nature, cost prohibitive for large-scale synthesis. wikipedia.orgorganic-synthesis.com |

| Manganese Dioxide (MnO₂) | CH₂Cl₂, Hexane, Reflux | Highly selective for allylic and benzylic alcohols. | Requires activation, often needs a large excess of reagent, variable reactivity. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Reliable, stops at the aldehyde stage. | Chromium-based reagents are toxic, acidic nature can affect sensitive substrates. |

Another key indirect pathway is the partial reduction of 4-methyl-2-(propan-2-ylidene)pent-4-enoic acid or one of its derivatives. Direct reduction of a carboxylic acid to an aldehyde is difficult because the aldehyde intermediate is more reactive than the starting acid and is easily over-reduced to the primary alcohol. libretexts.org Therefore, a two-step approach via a more reactive derivative like an ester or an acid chloride is more common.

Reduction of Esters: Esters can be selectively reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H). To prevent over-reduction to the alcohol, the reaction must be carried out at low temperatures, typically -78 °C, with a stoichiometric amount of the reagent. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The low temperature stabilizes the tetrahedral intermediate, which is then hydrolyzed to the aldehyde during workup. chemistrysteps.compsgcas.ac.in This method is compatible with α,β-unsaturation. researchgate.net

Reduction of Acid Chlorides: Acid chlorides are more reactive than esters and can be reduced to aldehydes using milder, sterically hindered reducing agents. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a choice reagent for this transformation. libretexts.orglibretexts.org Its reduced reactivity, compared to lithium aluminum hydride, allows the reaction to stop at the aldehyde stage, even at temperatures like -78 °C. chemistrysteps.commasterorganicchemistry.com This method has been used to prepare saturated and unsaturated aldehydes in good yields. researchgate.net

Table 3: Methods for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Derivative | Reagent | Key Conditions | Mechanism Highlights |

|---|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), 1 equivalent of reagent, non-polar solvent (e.g., Toluene, CH₂Cl₂). psgcas.ac.inorganic-synthesis.com | Forms a stable tetrahedral intermediate at low temperature, preventing elimination and further reduction. chemistrysteps.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Low temperature (-78 °C), 1 equivalent of reagent. chemistrysteps.com | Sterically hindered hydride source is less reactive than LiAlH₄, preventing over-reduction of the intermediate aldehyde. libretexts.orgmasterorganicchemistry.com |

Rearrangement reactions provide an alternative route for constructing the α,β-unsaturated aldehyde framework. The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com Specifically, terminal propargyl alcohols yield α,β-unsaturated aldehydes. wikipedia.orgresearchgate.net The reaction proceeds through a protonated allenol intermediate that tautomerizes to the final product. wikipedia.org While traditionally requiring strong acids, modern protocols utilize milder Lewis acid or transition-metal catalysts, enhancing the reaction's scope and compatibility with sensitive substrates. wikipedia.orgorganicreactions.org A hypothetical precursor for the target molecule could be designed to undergo a Meyer-Schuster rearrangement to form the desired dienal structure. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The synthesis of a polyunsaturated molecule like this compound demands precise control over selectivity.

Chemoselectivity: This is crucial when performing transformations on one functional group in the presence of others. For instance, during the oxidation of the precursor alcohol, reagents like DMP are chosen for their high chemoselectivity, leaving the two alkene moieties untouched. wikipedia.org Similarly, when reducing an ester precursor with DIBAL-H, the low temperature and controlled stoichiometry ensure the hydride selectively attacks the ester carbonyl without reducing the C=C double bonds. hpmcmanufacturer.com The activation of α,β-unsaturated carbonyl compounds with Lewis or Brønsted acids can also be used to selectively enhance their reactivity in certain photochemical reactions. nih.gov

Regioselectivity: This is important in reactions that form the carbon skeleton or the double bonds. For example, if an elimination reaction were used to generate the terminal C4=C5 double bond, the choice of base and reaction conditions would be critical to favor the formation of the desired less-substituted alkene (Hofmann elimination) over a more stable, conjugated internal alkene (Zaitsev elimination).

Stereoselectivity: For this compound, stereoselectivity is not a primary concern. The C2=C bond is part of an isopropylidene group, which cannot exhibit E/Z isomerism. The C4=C5 double bond is a terminal methylene group, which also has no stereoisomers.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters for each synthetic step.

Cross-Metathesis Reactions: The efficiency of CM is highly dependent on the choice of catalyst, solvent, temperature, and substrate concentration. umicore.com For instance, second-generation Grubbs catalysts are often more active but may have different stability profiles than first-generation catalysts. wikipedia.org Solvents like dichloromethane (B109758) or benzotrifluoride (B45747) are commonly used, but their choice can influence initiation rates. researchgate.net For reactions that produce gaseous byproducts like ethene, performing the reaction under vacuum or bubbling an inert gas through the mixture can drive the equilibrium toward the product side, improving the yield.

Oxidation and Reduction Reactions: In the oxidation of alcohols, factors such as the stoichiometry of the oxidizing agent (e.g., 1.2 equivalents of DMP) and reaction time (monitored by TLC) are optimized to ensure complete conversion without side reactions. organic-synthesis.com For DIBAL-H reductions, maintaining a strictly low temperature (e.g., -78 °C) is the most critical parameter to prevent over-reduction of the desired aldehyde. organic-synthesis.com The choice of solvent can also be significant; non-coordinating solvents like dichloromethane or toluene are often preferred over THF for DIBAL-H reductions of esters to aldehydes. psgcas.ac.in The development of continuous flow systems allows for precise control over parameters like residence time, temperature, and stoichiometry, leading to robust and selective reductions. nih.govresearchgate.netacs.org

Table 4: Key Optimization Parameters for Synthetic Methodologies

| Reaction Type | Key Parameters to Optimize | Desired Outcome |

|---|---|---|

| Cross-Metathesis | Catalyst type and loading, solvent, temperature, removal of ethene. researchgate.net | High yield and selectivity for the cross-coupled product, minimized catalyst decomposition. |

| Alcohol Oxidation (DMP) | Reagent stoichiometry, reaction time, temperature. organic-synthesis.com | Complete conversion of alcohol to aldehyde, prevention of side reactions. |

| Ester Reduction (DIBAL-H) | Temperature (-78 °C), reagent stoichiometry (1 eq.), solvent, quench procedure. organic-synthesis.comhpmcmanufacturer.com | High yield of aldehyde, minimization of over-reduction to the corresponding alcohol. |

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Propan 2 Ylidene Pent 4 Enal

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In the context of 4-Methyl-2-(propan-2-ylidene)pent-4-enal, the conjugation with the alkene systems modulates this reactivity.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic, Enamine)

Nucleophilic attack on α,β-unsaturated aldehydes can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition or conjugate addition). The outcome is highly dependent on the nature of the nucleophile.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde to a primary alcohol. chemguide.co.uk However, in α,β-unsaturated systems, a mixture of 1,2- and 1,4-addition products can result. masterorganicchemistry.com To achieve selective reduction of the carbonyl group (1,2-addition), the Luche reduction, which employs sodium borohydride in the presence of a Lewis acid like cerium(III) chloride, is often utilized. masterorganicchemistry.com This method enhances the electrophilicity of the carbonyl carbon, favoring direct attack. masterorganicchemistry.com

Organometallic Reagents: The reactivity of organometallic reagents varies. "Hard" nucleophiles, such as Grignard reagents (RMgX), typically favor 1,2-addition, attacking the carbonyl carbon directly. In contrast, "soft" nucleophiles, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition.

Amine Nucleophiles: The reaction of primary amines with α,β-unsaturated aldehydes can lead to either 1,4-addition (aza-Michael reaction) or 1,2-addition. acs.org For most systems, the reaction proceeds via a 1,2-addition to the carbonyl group, which is then followed by a dehydration step to form an α,β-unsaturated imine. worktribe.comacs.org The selectivity can be influenced by steric and electronic factors of the aldehyde and the amine. acs.org

| Nucleophile Type | Reagent Example | Primary Product Type | Resulting Functional Group |

| Hydride (Standard) | Sodium Borohydride (NaBH₄) | Mixture of 1,2- and 1,4-addition | Alcohol / Saturated Aldehyde |

| Hydride (Luche) | NaBH₄, Cerium(III) Chloride | 1,2-addition | Allylic Alcohol |

| Organometallic (Hard) | Grignard Reagent (e.g., CH₃MgBr) | 1,2-addition | Secondary Allylic Alcohol |

| Organometallic (Soft) | Gilman Reagent (e.g., (CH₃)₂CuLi) | 1,4-addition | Saturated Aldehyde |

| Amine | Primary Amine (e.g., Benzylamine) | 1,2-addition followed by dehydration | α,β-Unsaturated Imine |

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. pressbooks.pub Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can effectively convert the aldehyde group of this compound into a carboxylic acid. pressbooks.pubgeeksforgeeks.org However, it is crucial to note that under vigorous conditions, these strong oxidants can also cleave the carbon-carbon double bonds present in the molecule. stackexchange.com Milder oxidizing agents, such as Tollens' reagent (ammoniacal silver nitrate (B79036) solution) or Fehling's reagent, can selectively oxidize the aldehyde without affecting the alkene functionalities.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkaline, Hot | Carboxylic Acid (potential for C=C cleavage) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Mild, Alkaline | Carboxylic Acid |

| Fehling's Reagent (Cu²⁺ in tartrate solution) | Mild, Alkaline | Carboxylic Acid |

Reduction Reactions

The reduction of the aldehyde functional group in this compound leads to the formation of a primary alcohol. This transformation can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common reagent for this purpose, selectively reducing aldehydes and ketones. chemguide.co.ukacs.org As mentioned previously, controlling the reaction conditions (e.g., Luche reduction) is important to prevent unwanted reduction of the conjugated double bonds. masterorganicchemistry.com Catalytic hydrogenation, using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni), would typically reduce both the aldehyde and the alkene functional groups. youtube.com

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) / CeCl₃ | Reduces aldehyde (1,2-reduction) | 4-Methyl-2-(propan-2-ylidene)pent-4-en-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehyde (1,2-reduction) | 4-Methyl-2-(propan-2-ylidene)pent-4-en-1-ol |

| Hydrogen (H₂) / Palladium (Pd) | Reduces aldehyde and both alkenes | 2-Isopropyl-4-methylpentan-1-ol |

Formation of Derivatives (e.g., Imines, Acetals)

The carbonyl group of the aldehyde readily reacts with nucleophiles like amines and alcohols to form various derivatives.

Imines: As discussed, primary amines react with the aldehyde via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to yield an α,β-unsaturated imine. scielo.br This reaction is typically reversible and can be catalyzed by acid.

Acetals: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal (B89532). wikipedia.orglibretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org This process is reversible, and the equilibrium can be driven towards the acetal product by removing the water formed during the reaction. libretexts.org Acetals are valuable as protecting groups for aldehydes because they are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com

| Reagent(s) | Derivative Formed | Key Intermediate |

| Primary Amine (R-NH₂), Acid Catalyst | Imine | Carbinolamine |

| Alcohol (2 equiv., R-OH), Acid Catalyst | Acetal | Hemiacetal |

Reactivity of the Alkene Functional Groups

The two conjugated carbon-carbon double bonds in this compound exhibit reactivity characteristic of conjugated dienes, primarily undergoing electrophilic addition reactions. The presence of the electron-withdrawing aldehyde group influences the electron density of the conjugated system.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition to a conjugated system proceeds via a resonance-stabilized allylic carbocation intermediate. openstax.orglibretexts.org This leads to the formation of both 1,2- and 1,4-addition products. lumenlearning.com The ratio of these products can often be controlled by the reaction temperature, reflecting kinetic versus thermodynamic control. lumenlearning.com

Halogenation: The addition of halogens, such as bromine (Br₂), to the conjugated system will yield a mixture of dibromo-alkenes. The reaction mechanism involves the formation of a bromonium ion intermediate, followed by attack of the bromide ion at different positions of the allylic system, leading to 1,2- and 1,4-adducts. openstax.org

Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide (HBr), begins with the protonation of one of the double bonds to form the most stable, resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the halide anion (Br⁻) at either of the carbons sharing the positive charge results in a mixture of the 1,2- and 1,4-addition products. youtube.comwikipedia.org

Hydration: Acid-catalyzed hydration involves the addition of water across a double bond. libretexts.org The reaction is initiated by the protonation of a double bond to generate a stable allylic carbocation. youtube.com A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield an alcohol. youtube.com As with other electrophilic additions to conjugated systems, a mixture of products is possible.

| Reaction | Reagent | Intermediate | Product Types |

| Halogenation | Br₂ | Allylic Carbocation / Bromonium Ion | 1,2- and 1,4-Addition Dibromides |

| Hydrohalogenation | HBr | Resonance-Stabilized Allylic Carbocation | 1,2- and 1,4-Addition Bromoalkenes |

| Hydration | H₃O⁺ (dilute acid) | Resonance-Stabilized Allylic Carbocation | 1,2- and 1,4-Addition Alcohols |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. wikipedia.org In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The molecule this compound contains two potential dienophilic sites: the conjugated double bond of the α,β-unsaturated aldehyde and the isolated terminal double bond.

The reactivity in a Diels-Alder reaction is governed by the electronic nature of the reactants. Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com The aldehyde group in this compound acts as an electron-withdrawing group, activating the conjugated C=C double bond as a dienophile. This makes it susceptible to react with electron-rich dienes. The isolated double bond is less activated and would likely require a different set of reaction conditions or a different type of cycloaddition.

Intramolecular Diels-Alder reactions are also a possibility if the molecule can adopt a conformation that allows the diene and dienophile components within the same molecule to react. While specific studies on the intramolecular Diels-Alder reactions of this exact compound are not prevalent, the general principles have been applied to synthesize complex polycyclic terpenes. nih.gov

The table below summarizes the potential Diels-Alder reactivity of the subject compound.

| Reactive Site | Role | Potential Reactant | Expected Product Type |

| Conjugated C=C bond | Dienophile | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene |

| Terminal C=C bond | Dienophile | Conjugated diene (e.g., 1,3-butadiene) | Substituted cyclohexene |

Hydrogenation and Selective Reduction of Double Bonds

The presence of multiple unsaturated sites (two C=C double bonds and one C=O double bond) in this compound makes selective hydrogenation a significant area of study. Catalytic hydrogenation can lead to the reduction of one or more of these functional groups, depending on the catalyst, pressure, and reaction conditions.

Selective reduction of the α,β-unsaturated aldehyde system can be challenging. Common catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under hydrogen pressure would likely reduce both C=C double bonds and potentially the aldehyde group to an alcohol.

For the selective reduction of the conjugated C=C bond while preserving the aldehyde, specific catalysts or reaction conditions are required. For instance, transfer hydrogenation methods or catalysts that show high selectivity for the reduction of carbon-carbon double bonds in the presence of carbonyls could be employed. Conversely, selective reduction of the aldehyde to an alcohol without affecting the C=C bonds can be achieved using chemoselective reducing agents like sodium borohydride (NaBH₄) under specific conditions (Luche reduction).

The selective reduction of the isolated terminal double bond over the conjugated system would require a catalyst that is sterically hindered or electronically biased to favor the less substituted double bond.

| Transformation | Reagent/Catalyst | Product |

| Full Hydrogenation | H₂, Pd/C (high pressure) | 4-Methyl-2-(propan-2-yl)pentan-1-ol |

| Selective Aldehyde Reduction | NaBH₄, CeCl₃ (Luche reduction) | 4-Methyl-2-(propan-2-ylidene)pent-4-en-1-ol |

| Selective Conjugated C=C Reduction | (Specific catalytic systems) | 4-Methyl-2-(propan-2-yl)pent-4-enal |

Epoxidation and Dihydroxylation

The two carbon-carbon double bonds in this compound can undergo epoxidation and dihydroxylation reactions. The selectivity of these reactions would depend on the steric and electronic environment of each double bond.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. The conjugated double bond is electron-deficient due to the aldehyde group, making it less reactive towards electrophilic epoxidation agents compared to the more electron-rich, isolated terminal double bond. Therefore, selective epoxidation of the terminal double bond is expected to be more facile. Asymmetric epoxidation methods could be employed to introduce chirality. The synthesis of chiral epoxides from terpene-derived aldehydes has been a subject of research. rsc.org

Dihydroxylation: Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Similar to epoxidation, the more nucleophilic terminal double bond is expected to react preferentially. Asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) could be used to produce chiral diols.

| Reaction | Reagent | Expected Major Product |

| Selective Epoxidation | m-CPBA (1 equivalent) | 4-(2-methyloxiran-2-yl)-2-(propan-2-ylidene)pentanal |

| Selective Dihydroxylation | OsO₄, NMO | 4,5-Dihydroxy-4-methyl-2-(propan-2-ylidene)pentanal |

Conjugate Addition Reactions to α,β-Unsaturated Systems

The α,β-unsaturated aldehyde moiety in this compound is susceptible to conjugate addition (or 1,4-addition) reactions. pressbooks.pub In this process, a nucleophile adds to the β-carbon of the conjugated system. libretexts.orgwikipedia.org The initial product is a resonance-stabilized enolate, which is then protonated to give the saturated aldehyde. libretexts.org

A wide variety of nucleophiles can participate in conjugate addition, including organometallic reagents (like organocuprates), amines, thiols, and enolates (in the Michael reaction). pressbooks.pubfiveable.me

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated carbonyls. pressbooks.publibretexts.org

Michael Addition: The addition of an enolate nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. pressbooks.pub This is a powerful method for forming carbon-carbon bonds.

Amines and Thiols: Primary and secondary amines, as well as thiols, readily add to the β-position of α,β-unsaturated aldehydes. libretexts.org

The general mechanism involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate at the α-carbon. wikipedia.org

| Nucleophile Type | Example Reagent | Product Type |

| Organocuprate | (CH₃)₂CuLi | 3,4-Dimethyl-2-(propan-2-ylidene)pentanal |

| Enolate (Michael Donor) | Diethyl malonate anion | Diethyl 2-(1,1-dimethyl-3-oxopropyl)-2-(prop-1-en-2-yl)malonate derivative |

| Amine | Diethylamine | 3-(Diethylamino)-4-methyl-2-(propan-2-ylidene)pentanal |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The Diels-Alder reaction, discussed in section 4.2.2, is a prime example of a cycloaddition, which is a class of pericyclic reactions. wikipedia.orglibretexts.org

Other types of pericyclic reactions that could be relevant to this compound or its derivatives include electrocyclic reactions and sigmatropic rearrangements. libretexts.org For instance, if the aldehyde were converted to a conjugated triene system, it could undergo an electrocyclic ring-closing reaction upon heating or photochemical irradiation. libretexts.org While specific examples involving this compound are not readily found in the literature, the structural motifs present suggest that it could be a precursor for molecules that undergo such transformations. Terpene synthases, for example, catalyze complex cyclizations of acyclic precursors that involve carbocationic intermediates and rearrangements, which share mechanistic features with pericyclic reactions. nih.gov

Free Radical Reactions

Free radical reactions involve intermediates with unpaired electrons. libretexts.org These reactions typically proceed through initiation, propagation, and termination steps. khanacademy.orglumenlearning.com The double bonds in this compound can undergo free-radical addition reactions. For example, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.

The allylic positions in the molecule are also susceptible to free-radical substitution. The hydrogens on the carbon adjacent to the terminal double bond are allylic and can be abstracted by a radical to form a resonance-stabilized allylic radical. This can then react with a halogen, for example, in a free-radical halogenation reaction using a reagent like N-bromosuccinimide (NBS). masterorganicchemistry.com

| Reaction Type | Reagent | Potential Product |

| Radical Addition to Alkene | HBr, ROOR | 5-Bromo-4-methyl-2-(propan-2-ylidene)pentanal |

| Allylic Bromination | NBS, light/heat | 3-Bromo-4-methyl-2-(propan-2-ylidene)pent-4-enal |

Catalytic Transformations

Beyond simple hydrogenation, this compound can be a substrate for a variety of other catalytic transformations. Many modern synthetic methods rely on transition metal catalysis to achieve high selectivity and efficiency.

Metathesis: The terminal double bond could potentially participate in olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes, allowing for the formation of new carbon-carbon double bonds.

Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond, catalyzed by rhodium or cobalt complexes, could be applied to the terminal alkene to introduce another aldehyde functionality.

Wacker-Type Oxidation: The terminal double bond could be oxidized to a methyl ketone using a palladium catalyst in the presence of an oxidant (Wacker oxidation).

Biocatalysis: Enzymes, such as terpene synthases, are known to catalyze complex transformations of acyclic terpene precursors into a vast array of cyclic products. nih.gov While not a traditional chemical catalysis, the use of enzymes for the transformation of this compound is a plausible pathway, given its terpene-like structure.

These catalytic methods offer powerful strategies for the selective functionalization of the different reactive sites within the molecule, leading to a wide range of complex chemical structures.

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound "this compound" concerning its chemical reactivity and transformation pathways under transition metal catalysis, organocatalysis, or biocatalysis.

Consequently, the requested article focusing solely on the catalytic transformations of this specific compound cannot be generated based on currently available information from the performed searches. The search results pertained to structurally different, though related, compounds, and adherence to the strict content inclusions and exclusions of the prompt prevents their use.

Further research would be required to investigate the catalytic behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 4-Methyl-2-(propan-2-ylidene)pent-4-enal could be located.

Specific chemical shift values, coupling constants, and signal multiplicities for the protons in this compound are not available in the current scientific literature.

There is no available data on the ¹³C NMR chemical shifts for the carbon atoms within the this compound structure.

An analysis of two-dimensional NMR techniques for this compound cannot be provided due to the lack of experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including high-resolution mass spectrometry and tandem mass spectrometry, has not been reported for this compound.

The exact mass and elemental composition of this compound have not been experimentally determined and reported.

Information regarding the fragmentation pathways of this compound under tandem mass spectrometry conditions is currently unavailable.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

For this compound, IR and Raman spectra would be expected to exhibit characteristic absorption or scattering peaks corresponding to its key structural features. The most prominent of these would be the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹ in the IR spectrum. The C=C stretching vibrations from the two double bonds in the molecule would also be observable, generally in the 1600-1680 cm⁻¹ range. Distinguishing between the two C=C bonds might be possible due to their different substitution patterns. Additionally, the C-H stretching vibrations of the aldehyde group (around 2720-2820 cm⁻¹) and the various alkyl groups would be present.

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds, such as the C=C bonds, which often give strong Raman scattering signals. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule, allowing for a confident identification of its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Method |

| Aldehyde C=O Stretch | 1680-1715 | IR |

| Alkene C=C Stretch | 1600-1680 | IR, Raman |

| Aldehyde C-H Stretch | 2720-2820 | IR |

| Alkyl C-H Stretch | 2850-3000 | IR, Raman |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysisthegoodscentscompany.comnih.govnist.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds. researchgate.net In the context of this compound, GC-MS would serve two primary purposes: assessing the purity of a synthesized sample and analyzing its presence in complex mixtures.

The gas chromatography component separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. Following separation, the molecules are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used to elucidate the structure of the compound and confirm its identity by matching it against spectral libraries. nist.govnih.gov

For purity analysis, a GC-MS chromatogram of a pure sample of this compound would ideally show a single, sharp peak. The presence of additional peaks would indicate impurities, which could then be identified by their respective mass spectra. In mixture analysis, such as in flavor and fragrance research or in monitoring chemical reactions, GC-MS can identify and quantify the presence of this compound even at low concentrations. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-performance liquid chromatography (HPLC) is another powerful separation technique that is complementary to GC-MS. It is particularly well-suited for the analysis of less volatile or thermally sensitive compounds. For this compound, HPLC can be employed for high-resolution purity assessment. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, impurities can be effectively separated and quantified, often with high precision.

Furthermore, if this compound were to exist as enantiomers (non-superimposable mirror images), which can occur in related chiral compounds, chiral HPLC would be the method of choice for their separation and quantification. researchgate.net This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This is crucial in fields such as pharmacology and fragrance science, where different enantiomers can have distinct biological activities or sensory properties.

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline derivatives can be obtained)researchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound itself may be a liquid or oil at room temperature, it is often possible to prepare a solid crystalline derivative (e.g., a semicarbazone or thiosemicarbazone) that is suitable for X-ray diffraction analysis. researchgate.net

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Methyl-2-(propan-2-ylidene)pent-4-enal. These methods provide insights into its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Once the optimized geometry is obtained, various energetic properties can be calculated. These include the molecule's total energy, enthalpy of formation, and Gibbs free energy. Such data are crucial for assessing its thermodynamic stability. While specific DFT data for this compound is unavailable, related α,β-unsaturated aldehydes have been studied, providing a general understanding of the electronic effects of the conjugated system.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) would be invaluable for obtaining benchmark-quality energies and refining the geometric parameters of this compound. These high-accuracy calculations are particularly important for validating the results from more computationally efficient methods like DFT. No specific ab initio studies on this compound have been identified.

Molecular Dynamics Simulations for Conformational Analysis

The presence of rotatable single bonds in this compound suggests the existence of multiple conformations. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. This information is vital for understanding how the molecule's shape influences its interactions and reactivity. However, no specific MD simulation data for this compound is currently available in the literature.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this would involve modeling its potential reactions, such as nucleophilic additions to the carbonyl carbon or the β-carbon of the conjugated system.

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. Methods like DFT are commonly used for this purpose. The absence of published research means that no specific reaction pathways or transition state models for this compound have been characterized.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.

| Spectroscopic Parameter | Predicted Information |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR chemical shifts can aid in structure elucidation. |

| IR Vibrational Frequencies | Calculation of vibrational frequencies can help assign the peaks in an experimental infrared spectrum. |

| UV-Vis Electronic Transitions | Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum. |

While these predictions are theoretically possible, no computed spectroscopic data for this compound has been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for hypothetical activities of this compound, a dataset of structurally related compounds with known activities would be required.

Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound. These descriptors, along with the biological activity data, would then be used to build a mathematical model that can predict the activity of new, untested compounds like this compound. Given the lack of both a relevant dataset and any reported biological activities, no QSAR modeling for this specific compound has been performed.

Molecular Docking and Interaction Studies with Hypothetical Receptors

Extensive searches of available scientific literature and computational chemistry databases did not yield any specific molecular docking or interaction studies for the compound this compound. While computational methods are invaluable for predicting the binding affinity and interaction patterns of ligands with biological macromolecules, it appears that this particular compound has not yet been the subject of such investigations.

Molecular docking simulations are powerful in-silico tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery and molecular biology for understanding the interactions between ligands and their protein targets. The process involves predicting the binding mode and affinity of a ligand by sampling a large number of possible conformations and orientations within the binding site of a receptor.

Typically, the results of such studies are presented with data on binding energies, which indicate the stability of the ligand-receptor complex, and a detailed breakdown of the interacting amino acid residues within the hypothetical receptor's binding pocket. Interactions commonly observed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Given the absence of published research in this specific area for this compound, the following tables are presented as a template for how such data would be organized and displayed if it were available.

Table 1: Hypothetical Molecular Docking Scores

| Hypothetical Receptor | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Ligand Efficiency |

| Not Available | Not Available | Not Available | Not Available |

Table 2: Hypothetical Interacting Residues in Receptor Binding Site

| Hypothetical Receptor | Interacting Amino Acid Residues | Type of Interaction |

| Not Available | Not Available | Not Available |

Further computational and experimental research would be necessary to elucidate the potential biological targets and interaction profile of this compound. Such studies would provide valuable insights into its mechanism of action and potential applications.

Derivatives and Analogues of 4 Methyl 2 Propan 2 Ylidene Pent 4 Enal

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 4-Methyl-2-(propan-2-ylidene)pent-4-enal is a nuanced endeavor, often requiring multi-step pathways to achieve the desired structural complexity. General synthetic strategies for α,β-unsaturated aldehydes, such as aldol (B89426) condensation and Horner-Wadsworth-Emmons olefination, provide a foundational framework for accessing these molecules. However, the sterically hindered nature of the target compound necessitates careful selection of reagents and reaction conditions to achieve favorable yields.

Homologues and Isomers

The synthesis of homologues, which differ in the length of their carbon chains, and isomers, which share the same molecular formula but have different arrangements of atoms, allows for a systematic investigation of how subtle structural changes impact the compound's properties. For instance, homologues with longer alkyl chains can be prepared by utilizing appropriately substituted starting materials in classic condensation reactions. Isomers, such as those with varied positioning of the double bonds or methyl groups, can be accessed through specific synthetic routes that control regioselectivity.

One common isomer of α,β-unsaturated ketones is the β,γ-unsaturated isomer. The interconversion between these forms is a key consideration in their synthesis and reactivity.

Derivatives with Modified Alkene Moieties

Modification of the alkene moieties in this compound opens avenues to a diverse range of derivatives with potentially altered reactivity. The conjugated C=C bond is susceptible to a variety of transformations.

Key Reactions for Alkene Modification:

| Reaction | Reagents and Conditions | Product Type |

| Hydrogenation | Catalytic hydrogenation (e.g., H₂, Pd/C) | Saturated aldehyde or alcohol |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | α,β-Epoxy aldehyde |

| Dihydroxylation | Osmium tetroxide (OsO₄) followed by a reducing agent | Diol |

| Cycloaddition | Dienes (e.g., cyclopentadiene) | Cycloadducts |

These reactions allow for the introduction of new functional groups and stereocenters, significantly expanding the chemical space of accessible derivatives.

Derivatives with Modified Aldehyde Functionality

The aldehyde group is a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives.

Common Aldehyde Transformations:

| Reaction | Reagents and Conditions | Product Type |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary alcohol |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes |

| Imination | Primary amines | Imines (Schiff bases) |

| Acetal (B89532) Formation | Alcohols in the presence of an acid catalyst | Acetals |

These transformations are fundamental in organic synthesis and can be applied to this compound to produce derivatives with altered electronic properties and biological activities.

Structure-Reactivity Relationship Studies of Derivatives

The study of structure-reactivity relationships provides crucial insights into how the chemical structure of a molecule influences its reactivity. For α,β-unsaturated aldehydes, the electrophilicity of the β-carbon and the carbonyl carbon are key determinants of their reactivity. nih.gov

Substituents on the α and β carbons can have a significant impact on the molecule's reactivity. nih.gov Electron-donating groups tend to decrease the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups enhance its electrophilicity. The steric hindrance around the reactive sites also plays a critical role; bulky substituents can impede the approach of nucleophiles, thereby reducing the reaction rate. nih.gov

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of this compound is of significant interest, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral secondary amine catalysis is a powerful tool for the asymmetric synthesis of natural products using α,β-unsaturated aldehydes as starting materials. mdpi.com

One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries that can direct the formation of a specific stereoisomer. For example, the asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes has been achieved with high enantioselectivity using a copper hydride catalyst with a chiral phosphine (B1218219) ligand. chemistryviews.org Such methods could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

The development of stereoselective synthetic routes is crucial for the preparation of compounds with well-defined three-dimensional structures, which is often a prerequisite for their application in fields such as medicinal chemistry and materials science.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Utilization in Building Blocks for Natural Product Synthesis

There is currently no available research detailing the use of 4-Methyl-2-(propan-2-ylidene)pent-4-enal as a building block in the synthesis of natural products.

Application in the Construction of Pharmaceutical Scaffolds

The application of this compound in the construction of pharmaceutical scaffolds has not been reported in the scientific literature.

Contributions to Materials Science Precursors

There are no documented contributions of this compound to the development of materials science precursors.

Development of Novel Chemical Synthesis Strategies

Given the lack of information on the synthesis and reactivity of this compound, its role in the development of novel chemical synthesis strategies is unknown.

Environmental Behavior and Degradation Pathways

Photochemical Degradation Mechanisms

No information is available regarding the photochemical degradation of 4-Methyl-2-(propan-2-ylidene)pent-4-enal.

Biodegradation Pathways in Environmental Matrices

There is no available data on the biodegradation of this compound in soil, water, or sediment.

Hydrolytic Stability under Environmental Conditions

The hydrolytic stability of this compound under various pH and temperature conditions has not been documented.

Atmospheric Fate and Transformation Products

No studies were found that investigate the atmospheric lifetime, reaction pathways with atmospheric oxidants (e.g., OH radicals, ozone), or potential transformation products of this compound.

Assessment of Environmental Persistence (e.g., PBT/vPvB criteria)

An assessment of this compound against Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) criteria could not be performed due to the lack of requisite data on its properties.

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like 4-Methyl-2-(propan-2-ylidene)pent-4-enal, which is likely synthesized through a cross-aldol condensation or a related C-C bond-forming reaction, several green approaches are being explored.

Future research will likely focus on the use of solid acid or base catalysts to replace traditional homogeneous catalysts, which are often corrosive and difficult to separate from the reaction mixture. nacatsoc.org Materials such as zeolites and functionalized silicas offer high selectivity and can be easily recovered and reused, significantly reducing waste. scielo.brresearchgate.net For instance, cesium-exchanged or -impregnated zeolites have shown activity in Knoevenagel condensations, a related reaction for forming α,β-unsaturated carbonyl compounds. scielo.br

Another avenue of investigation is the use of biomass-derived starting materials. mdpi.com Given the terpene-like structure of this compound, exploring biosynthetic pathways or using renewable feedstocks like isoprene (B109036) or acetone (B3395972) (which can be produced from fermentation) could offer a more sustainable route compared to petrochemical-based syntheses. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, also represent a key green strategy. For example, a ruthenium-catalyzed hydrogen-transfer strategy has been developed for the direct synthesis of α,β-unsaturated aldehydes from primary alcohols, avoiding the need to isolate unstable aldehyde intermediates. nih.govacs.org

| Green Chemistry Strategy | Potential Application for this compound Synthesis | Anticipated Benefits |

| Heterogeneous Catalysis | Use of zeolites, hydrotalcites, or functionalized silica (B1680970) as catalysts for the key aldol (B89426) condensation step. | Easier catalyst recovery and reuse, reduced corrosion, and minimized aqueous waste streams. |

| Renewable Feedstocks | Synthesis from bio-derived acetone, isobutyraldehyde, and methacrolein (B123484). | Reduced reliance on fossil fuels and a lower carbon footprint for the overall process. |

| One-Pot Synthesis | Tandem catalytic systems that combine C-C bond formation and subsequent dehydration in a single vessel. | Increased atom economy, reduced solvent usage, and simplified purification procedures. |

| Alternative Solvents | Exploration of supercritical fluids (e.g., scCO₂), ionic liquids, or solvent-free reaction conditions. | Elimination of volatile organic compounds (VOCs), potential for enhanced reaction rates and selectivity. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org For the synthesis of this compound, which may involve exothermic reactions or unstable intermediates, flow processing provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic aldol condensations. This enhanced thermal control can lead to higher yields and selectivities by minimizing side reactions. nih.gov Furthermore, unstable reagents can be generated in situ and consumed immediately in the next step of the reaction sequence, improving the safety and efficiency of the process. flinders.edu.au Research has demonstrated that reaction times for aldol reactions can be dramatically reduced from hours in batch to minutes in flow, without compromising enantioselectivity. nih.gov

Future work in this area will likely involve the development of multi-step continuous flow systems for the complete synthesis of this compound, integrating reaction, separation, and purification steps into a single, automated process. flinders.edu.au The use of packed-bed reactors containing solid catalysts is another promising direction, combining the benefits of heterogeneous catalysis and continuous processing.

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Furthermore, machine learning can be employed to optimize reaction parameters, such as catalyst loading, temperature, and solvent, to maximize yield and selectivity. This can significantly reduce the number of experiments required, saving time and resources. researchgate.net As the target molecule has structural similarities to terpenes, ML models developed for predicting terpene biosynthesis could also provide insights into potential biocatalytic routes for its synthesis. cvut.cznih.gov

| AI/ML Application | Relevance to this compound Synthesis | Potential Impact |

| Retrosynthesis Prediction | Generation of novel synthetic routes from commercially available starting materials. | Discovery of more efficient, cost-effective, and sustainable synthetic pathways. |

| Reaction Outcome Prediction | Forecasting product distribution, yield, and potential byproducts under various conditions. | Accelerated reaction optimization and reduced experimental workload. |

| Catalyst Design | In silico screening and design of novel catalysts with enhanced activity and selectivity. | Identification of superior catalysts for the key bond-forming reactions. |

| Process Optimization | Algorithmic optimization of reaction parameters in batch or flow synthesis. | Maximized product yield and purity, and minimized resource consumption. |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and fluorescence spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.comspectroscopyonline.com

For the synthesis of this compound, in situ monitoring can provide invaluable data on the concentration of reactants, intermediates, and products over time. acs.org This information can be used to elucidate reaction pathways, identify transient or unstable intermediates, and determine reaction kinetics. For example, in an aldol condensation, in situ spectroscopy could track the formation of the aldol addition product and its subsequent dehydration to the final α,β-unsaturated aldehyde. rsc.org

This real-time data is particularly valuable for optimizing continuous flow processes, where immediate feedback on the state of the reaction is essential for maintaining stable and efficient operation. acs.org Future research will focus on the integration of multiple spectroscopic techniques to obtain a more comprehensive picture of the reacting system and the development of sophisticated data analysis methods to extract meaningful kinetic and mechanistic information. ugent.be

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel and highly selective catalysts is a cornerstone of modern organic synthesis. For the construction of this compound, which likely involves a cross-aldol condensation between a ketone (such as acetone) and an α,β-unsaturated aldehyde (like methacrolein or a related precursor), the discovery of catalysts that can control the chemo- and regioselectivity of this transformation is of great interest.

Research into organocatalysis has yielded promising results for aldol reactions, with catalysts such as L-proline and its derivatives offering high enantioselectivity. nih.govnih.gov The development of new organocatalysts tailored for the specific substrates required for the synthesis of this compound is a key area for future investigation.